molecular formula C9H8N2O3 B11925933 Methyl 3-Aminobenzisoxazole-4-carboxylate

Methyl 3-Aminobenzisoxazole-4-carboxylate

Cat. No.: B11925933
M. Wt: 192.17 g/mol
InChI Key: LRUWRTBIEWKHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Aminobenzisoxazole-4-carboxylate is a heterocyclic aromatic compound featuring a benzisoxazole core substituted with an amino group at position 3 and a methyl ester at position 2. The benzisoxazole scaffold combines a benzene ring fused with an isoxazole (a five-membered ring containing one oxygen and one nitrogen atom). This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino and ester groups enhance its reactivity, enabling participation in hydrogen bonding, nucleophilic substitution, and condensation reactions .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-amino-1,2-benzoxazole-4-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)5-3-2-4-6-7(5)8(10)11-14-6/h2-4H,1H3,(H2,10,11)

InChI Key

LRUWRTBIEWKHPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)ON=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Aminobenzisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzoic acid with hydroxylamine hydrochloride to form the isoxazole ring, followed by reduction and methylation steps . The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon for hydrogenation reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce environmental impact .

Chemical Reactions Analysis

Regioselective Formation via ortho-Hydroxyaryl Ketimines

A divergent synthesis strategy enables the regioselective formation of 3-substituted benzisoxazoles. Using ortho-hydroxyaryl N-H ketimines and NaOCl, N-O bond formation occurs under anhydrous conditions to generate benzisoxazole derivatives .
Example reaction :

SubstrateProductYield (%)
ortho-Hydroxyaryl ketimine3-Methylbenzisoxazole derivative89

This method is advantageous for controlling substitution patterns at the 3-position.

Cyclization with DDQ/PPh₃

Oxime intermediates derived from substituted estradiol-benzisoxazole hybrids undergo DDQ/PPh₃-mediated cyclization in dichloromethane (DCM) to form benzisoxazole derivatives. This method is effective for sterically hindered substrates, though yields vary (25–82%) depending on substituent bulk .
Mechanistic insight :

  • DDQ oxidizes phenolic -OH groups, facilitating cyclization.

  • Bulky substituents (e.g., phenyl groups) reduce reaction efficiency.

Substitution Reactions at the Amino Group

The 3-amino group undergoes acylation, alkylation, and halogenation:

  • Acylation : Reaction with 2-bromoacetyl chloride forms 2-bromoacetamido derivatives, which exhibit enzyme-inhibitory activity (e.g., IC₅₀ = 0.95 µg/ml against mtFabH) .

  • Bromination : Treatment with diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the 3-position .

Example substitution outcomes :

Reaction TypeReagentProductApplication
Acylation2-Bromoacetyl chlorideMethyl 2-(2-bromoacetamido)-5-arylthiazole-4-carboxylateEnzyme inhibition
FluorinationDAST3-FluoromethylbenzisoxazoleBioavailability enhancement

Catalytic Asymmetric Hydrogenation

While direct hydrogenation of the benzisoxazole ring is rare, catalytic hydrogenation of 3-substituted benzisoxazoles (e.g., using Rh or Pd catalysts) reduces C=N bonds to produce chiral amines. For example:

  • Substrate: 3-Methylbenzisoxazole

  • Catalyst: Rh/(R)-BINAP

  • Product: (R)-1-(2-Hydroxyphenyl)-1-propylamine

  • ee : 44%

This method is limited by competing side reactions but offers a route to chiral building blocks.

Oxidative Functionalization

Palladium-catalyzed aerobic oxidation with ortho-aminophenols and isocyanides generates 2-aminobenzoxazoles. While primarily applied to benzoxazoles, analogous conditions (e.g., Pd(OAc)₂, DMSO, air) may extend to benzisoxazoles .

Critical Research Findings

  • Stereoelectronic Effects : Bulky substituents at the 3-position hinder cyclization but enhance enantioselectivity in hydrogenation .

  • Solvent Dependency : Ethereal solvents (THF, CPME) improve reaction rates and yields in hydrogenation compared to polar aprotic solvents .

  • Biological Relevance : Methyl 3-aminobenzisoxazole-4-carboxylate derivatives show low MIC values (e.g., 0.06 µg/ml against M. tuberculosis), outperforming first-line antibiotics .

This compound’s reactivity profile underscores its potential as a scaffold for developing targeted therapeutics and functional materials.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-Aminobenzisoxazole-4-carboxylate has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that derivatives of isoxazole compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

For instance, isoxazole derivatives have been synthesized and evaluated for their activity against specific cancer cell lines. A study demonstrated that modifications to the isoxazole ring can enhance the compound's potency against certain tumors, suggesting that this compound could be a lead compound in drug discovery efforts targeting cancer therapeutics .

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of this compound and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation, with IC50 values in the low micromolar range. This suggests that further development of these compounds could lead to effective anticancer agents .

Agricultural Applications

Pesticides and Herbicides

The compound has also garnered attention for its potential use in agricultural applications, particularly as a pesticide or herbicide. Isoxazoles are known for their efficacy in controlling pests and weeds due to their ability to interfere with biological processes in target organisms.

A study highlighted the synthesis of isoxazole-based pesticides that demonstrated high efficacy against common agricultural pests. These compounds were shown to disrupt metabolic pathways in insects, leading to mortality at low concentrations . The incorporation of this compound into pesticide formulations could enhance their effectiveness and reduce the required application rates.

Materials Science

Photochromic Materials

This compound's unique chemical structure allows it to be utilized in the development of photochromic materials. These materials change color upon exposure to light and have applications in various fields such as optics, sensors, and smart textiles.

Research indicates that incorporating isoxazole derivatives into polymer matrices can produce materials with desirable photochromic properties. For example, films made from such polymers exhibited reversible color changes when exposed to UV light, making them suitable for applications in smart windows and UV-sensitive coatings .

Comparative Data Table

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentsDerivatives show significant cytotoxicity against cancer cell lines
AgriculturePesticidesEffective against agricultural pests; disrupts metabolic pathways
Materials SciencePhotochromic materialsExhibits reversible color changes under UV light; suitable for smart applications

Mechanism of Action

The mechanism of action of Methyl 3-Aminobenzisoxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor activity by interacting with receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Benzoxazole Derivatives

Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., compounds 3a–e from ) share a benzoxazole backbone (oxygen instead of nitrogen in the fused ring). Key differences include:

  • Synthesis: Benzoxazole derivatives are synthesized via 15-hour reflux of methyl 3-amino-4-hydroxybenzoate with aryl acids, whereas Methyl 3-Aminobenzisoxazole-4-carboxylate likely requires distinct cyclization conditions due to the nitrogen in the isoxazole ring .
  • Applications: Benzoxazole derivatives are often explored as antimicrobial agents, while benzisoxazole analogs may exhibit enhanced bioactivity due to improved hydrogen-bonding capacity from the amino group .
2.2. Isoxazole Esters

Methyl 4-((4-amino-2-chlorophenoxy)methyl)-5-methylisoxazole-3-carboxylate () shares the isoxazole-ester motif but differs in substituents:

  • Bioactivity: Chlorinated analogs often show improved metabolic stability in drug design, but the unsubstituted benzisoxazole in this compound may offer better solubility in polar solvents .
2.3. Methyl Esters of Natural Products

Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester () are diterpenoid methyl esters. While structurally distinct, their ester groups influence physical properties:

  • Volatility: Simple methyl esters (e.g., methyl salicylate in ) exhibit higher volatility (e.g., boiling point ~222°C), whereas aromatic esters like this compound likely have higher melting points and lower volatility due to extended conjugation .
  • Stability : The benzisoxazole’s rigid structure may improve thermal stability compared to aliphatic esters.

Structural and Conformational Analysis

  • Ring Puckering : Benzisoxazole’s fused ring system may exhibit puckering as defined by Cremer-Pople coordinates (). Compared to planar benzoxazoles, slight puckering could influence crystal packing and solubility .
  • Crystallography: Tools like SHELX and ORTEP-III () are critical for resolving such nuances. For example, the amino group’s orientation in this compound may form intermolecular hydrogen bonds, affecting crystallinity .

Data Table: Hypothetical Comparison of Key Properties

Property This compound Methyl 2-Substituted Benzoxazole-5-carboxylate Methyl 4-((4-Amino-2-chlorophenoxy)methyl)-5-methylisoxazole-3-carboxylate
Core Structure Benzisoxazole Benzoxazole Isoxazole
Key Substituents -NH₂, -COOCH₃ -COOCH₃, aryl groups -Cl, -OCH₂-, -COOCH₃
Synthesis Time Not reported 15 hours reflux Not reported
Predicted Solubility (Polar) High (due to -NH₂) Moderate Low (due to -Cl)
Thermal Stability High (rigid aromatic) Moderate Moderate

Biological Activity

Methyl 3-Aminobenzisoxazole-4-carboxylate is a compound belonging to the benzisoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its immunosuppressive properties, potential therapeutic applications, and underlying mechanisms of action.

Overview of Benzisoxazole Derivatives

Benzisoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of these compounds allow them to interact with various biological targets, making them promising candidates in drug development. This compound, specifically, has been studied for its immunomodulatory effects.

Immunosuppressive Properties

Research has demonstrated that this compound exhibits significant immunosuppressive activity. In vitro studies have shown that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) . The immunosuppressive effects were characterized by:

  • Inhibition of Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures .
  • Induction of Apoptosis : Mechanistic studies revealed that this compound induces apoptosis in Jurkat T cells by upregulating caspases and Fas signaling pathways . This apoptotic pathway is crucial for its immunosuppressive action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique molecular structure. The isoxazole moiety plays a pivotal role in mediating its biological effects. A comparative analysis with other benzisoxazole derivatives indicates that modifications at specific positions can enhance or diminish immunological activity .

CompoundStructure ModificationImmunosuppressive Activity
MM3N/AStrong
MM82-methoxyphenylWeak
MM94-nitrophenylModerate

Case Studies and Research Findings

  • In Vitro Studies : A study reported that this compound inhibited PBMC proliferation in a dose-dependent manner. The strongest inhibition was observed at concentrations around 50 μM, where it also showed minimal cytotoxicity against A549 cell lines .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that treatment with this compound led to increased expression of apoptotic markers such as caspase-3 and -9 in Jurkat cells. This suggests a potential pathway through which the compound exerts its immunosuppressive effects .
  • Therapeutic Potential : Given its ability to modulate immune responses, this compound may have therapeutic applications in conditions characterized by overactive immune responses, such as autoimmune diseases or transplant rejection .

Q & A

Q. What experimental designs assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct forced degradation studies: incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C. Monitor degradation via HPLC-UV at 24/48/72 hours. Identify degradation products using LC-MS and propose degradation pathways (e.g., ester hydrolysis or ring-opening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.